Melibiitol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H24O11 |
|---|---|
Molecular Weight |
344.31 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-6-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C12H24O11/c13-1-4(14)7(16)8(17)5(15)2-22-3-6-9(18)10(19)11(20)12(21)23-6/h4-21H,1-3H2/t4-,5+,6-,7-,8-,9+,10+,11-,12+/m1/s1 |
InChI Key |
PYZZIILDSAJNLZ-QZNPSGCDSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OCC(C(C(C(CO)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OCC(C(C(C(CO)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Biosynthesis and Genetic Regulation of Melibiitol Pathways
Enzymatic Pathways for Melibiitol Synthesis
The synthesis of this compound from melibiose (B213186) is a reduction reaction catalyzed by an enzyme with reductase activity. This conversion is a key step in the metabolic fate of melibiose in certain organisms.
Substrate Specificity of Melibiose Reductase
The enzymatic reduction of melibiose to this compound is primarily attributed to the action of aldo-keto reductases (AKRs), a superfamily of enzymes known for their broad substrate specificity. uniprot.orgnanobioletters.comfrontiersin.org While a specific "melibiose reductase" has not been extensively characterized as a unique enzyme, aldose reductases (EC 1.1.1.21) are capable of catalyzing the NADPH-dependent reduction of a wide array of aldehydes and ketones, including various monosaccharides. nanobioletters.comresearchgate.netresearchgate.net The conversion of melibiose, a disaccharide composed of galactose and glucose, falls within the catalytic capabilities of these enzymes. wikipedia.org
Aldose reductases exhibit varying affinities for different sugar substrates. For instance, in Saccharomyces cerevisiae, the NADPH-dependent aldose reductase GRE3 demonstrates activity on D-glucose, D-xylose, and D-L-glyceraldehyde, among others. uniprot.org This broad specificity suggests that in organisms possessing such enzymes, melibiose can serve as a substrate for reduction to this compound, particularly under conditions of high melibiose concentration. The catalytic efficiency, represented by parameters like Km and kcat, would vary depending on the specific aldose reductase and the substrate .
Table 1: Substrate Range of a Representative Aldo-Keto Reductase (GRE3 from S. cerevisiae) This table illustrates the broad substrate specificity of aldose reductases, which are responsible for the conversion of melibiose to this compound. Data is indicative of the enzyme's ability to act on various sugar aldehydes.
| Substrate | Km (mM) |
| p-nitrobenzaldehyde | 0.046 |
| D-L-glyceraldehyde | 1.44 |
| D-glyceraldehyde | 1.57 |
| L-glyceraldehyde | 6.38 |
| D-xylose | 27.9 |
| L-arabinose | 32.63 |
| D-glucose | 9.34 |
| NADPH | 0.013 |
| Data sourced from UniProtKB P38715. uniprot.org |
Gene Expression and Regulation of this compound Biosynthetic Enzymes
The regulation of aldose reductase genes themselves is a critical factor. Studies on mammalian aldose reductase have shown that its gene expression is regulated by various factors, including osmotic stress and the concentration of its substrates and products. nih.govmednexus.org For instance, high levels of galactose, a component of melibiose, can lead to an accumulation of its corresponding polyol, galactitol, which in turn can cause feedback inhibition and down-regulation of the aldose reductase gene expression. nih.gov This suggests a feedback loop where the product of the reductase reaction can influence the synthesis of the enzyme itself. Polymorphisms in the regulatory regions of the aldose reductase gene have also been shown to affect its transcription levels, indicating a genetic basis for variations in enzyme expression among different individuals or strains. mednexus.org
Precursor Availability and Flux Control in this compound Biosynthesis
The rate of this compound synthesis is intrinsically linked to the availability of its precursor, melibiose, and the metabolic flux through related pathways. Melibiose is a disaccharide that can be derived from the hydrolysis of larger oligosaccharides like raffinose (B1225341). wikipedia.org Therefore, the enzymatic activities that lead to the release of melibiose are a crucial control point.
Metabolic engineering strategies can be employed to enhance the availability of melibiose. This can involve the overexpression of enzymes responsible for the breakdown of raffinose or other complex carbohydrates into melibiose. Furthermore, optimizing the transport of melibiose into the cell is another key factor. In organisms like Lactobacillus plantarum, the transport of melibiose is an active process that can be a limiting step. conicet.gov.ar
Controlling the metabolic flux involves not only increasing the supply of the precursor but also ensuring the availability of necessary cofactors. The reduction of melibiose to this compound by aldose reductase is an NADPH-dependent reaction. researchgate.net Consequently, the intracellular pool of NADPH is a critical determinant of the reaction rate. Metabolic engineering approaches can be used to increase NADPH availability by modifying central carbon metabolism, for example, by deleting genes in competing pathways or overexpressing enzymes in NADPH-generating pathways like the pentose (B10789219) phosphate (B84403) pathway. frontiersin.orgrsc.orgnih.gov
Microbial Systems for this compound Production and Engineering
The engineering of microbial systems for enhanced this compound production would involve several key strategies. nih.govcambridge.orgnews-medical.netfrontiersin.orgamfep.orgenergy.gov A primary approach would be the overexpression of a suitable aldose reductase with high activity towards melibiose. This could involve sourcing the gene from an organism known to efficiently perform this conversion or using protein engineering to improve the catalytic properties of a native or heterologous enzyme.
Simultaneously, it would be crucial to optimize the precursor supply by engineering the pathways leading to melibiose. This could include introducing or upregulating genes for the breakdown of more complex and potentially cheaper substrates like raffinose. Furthermore, engineering the central metabolism to increase the NADPH pool, as discussed in the previous section, would be essential to drive the reduction reaction efficiently. nih.gov Finally, knocking out or down-regulating competing pathways that consume melibiose would channel more of the precursor towards this compound synthesis.
Table 2: Microbial Species with Potential for this compound Production This table lists microorganisms known to metabolize melibiose, indicating their potential as chassis organisms for engineered this compound production.
| Microorganism | Relevant Metabolic Capability | Reference(s) |
| Klebsiella pneumoniae | Utilizes melibiose as a carbon source. | dsmz.demedcraveonline.com |
| Pantoea agglomerans | Can ferment melibiose. | plos.org |
| Enterobacter aerogenes | Possesses an inducible melibiose transport system and α-galactosidase activity. | exlibrisgroup.comnih.gov |
| Lactobacillus plantarum | Transports and metabolizes melibiose; α-galactosidase activity is inducible. | conicet.gov.ar |
| Saccharomyces cerevisiae | Some strains can metabolize melibiose. Can be engineered to improve NADPH availability. | uniprot.orgnih.gov |
| Erwinia chrysanthemi | Catabolizes melibiose using the raf gene cluster. | asm.org |
Metabolic Transformation and Utilization of Melibiitol
Catabolic Pathways of Melibiitol in Microorganismsresearchgate.netnih.gov
The breakdown of this compound in microorganisms is a key metabolic process that allows these organisms to utilize this sugar alcohol as a carbon and energy source. The pathway involves an initial enzymatic conversion followed by the entry of its products into central metabolic routes.
This compound Dehydrogenases and Their Kinetic Properties
The initial step in the catabolism of this compound, a polyol (sugar alcohol), is its oxidation to a corresponding keto-sugar. This reaction is catalyzed by a class of enzymes known as polyol dehydrogenases, which utilize NAD⁺ as a cofactor. ekb.egprotocols.io While a specific "this compound dehydrogenase" is not extensively characterized in scientific literature, the reaction is carried out by dehydrogenases with broad substrate specificity, such as sorbitol dehydrogenase (SDH), which acts on various polyols. biorxiv.orgnih.gov
These enzymes are typically members of the short-chain dehydrogenase/reductase (SDR) family or the medium-chain zinc-dependent alcohol dehydrogenase family. ekb.egbiorxiv.org The enzymatic reactions catalyzed by these dehydrogenases generally follow a compulsory-ordered kinetic mechanism, where the coenzyme (NAD⁺) binds to the enzyme first, followed by the polyol substrate. nih.gov The rate-limiting step is often the dissociation of the enzyme-NADH product complex. nih.gov
Table 1: Representative Kinetic Parameters for a Polyol Dehydrogenase This table shows kinetic values for pig liver supernatant malate (B86768) dehydrogenase acting on L-malate as an example of dehydrogenase kinetics, as specific data for this compound dehydrogenase is not available.
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Michaelis Constant (Kₘ) for L-malate | 0.036 mM (nonactivated) | pH 8.0, 25°C | nih.gov |
| Michaelis Constant (Kₘ) for NAD⁺ | 0.14 mM (nonactivated) | pH 8.0, 25°C | nih.gov |
| Turnover Number | 0.46 x 10⁴ min⁻¹ (nonactivated) | pH 8.0, 25°C | nih.gov |
| Michaelis Constant (Kₘ) for L-malate | 0.2 mM (activated) | pH 8.0, 25°C | nih.gov |
| Michaelis Constant (Kₘ) for NAD⁺ | 0.047 mM (activated) | pH 8.0, 25°C | nih.gov |
| Turnover Number | 1.1 x 10⁴ min⁻¹ (activated) | pH 8.0, 25°C | nih.gov |
Intermediates and Downstream Metabolism of Melibiitolresearchgate.netnih.gov
Following the initial oxidation of this compound, the resulting keto-sugar enters downstream metabolic pathways. This compound is structurally related to melibiose (B213186), being its reduction product. The catabolism of melibiose involves its hydrolysis by α-galactosidase into galactose and glucose. The subsequent metabolism of these monosaccharides is well-established.
The catabolism of this compound itself, after conversion to its corresponding keto-sugar, feeds into central carbohydrate metabolism. For instance, in Sinorhizobium meliloti, the oxidation of the polyol sorbitol yields fructose (B13574), which is then phosphorylated by a fructose kinase to enter glycolysis. biorxiv.org A similar pathway is expected for this compound, where its oxidized product would be phosphorylated and then channeled into either glycolysis or the pentose (B10789219) phosphate (B84403) pathway, depending on the microorganism and its metabolic needs. biorxiv.org
Regulation of this compound Catabolismresearchgate.netnih.gov
The catabolism of this compound is tightly regulated at the genetic level, primarily through induction of the necessary enzymes. In bacteria such as Escherichia coli and Salmonella typhimurium, the genes required for the metabolism of the related sugar, melibiose, are organized into the mel operon. researchgate.netnih.govasm.orgnih.gov
Research has shown that this compound functions as a gratuitous inducer of the mel operon. nih.govnih.govasm.org A gratuitous inducer is a molecule that can trigger the transcription of an operon but is not itself metabolized by the gene products. This compound, along with melibiose and galactinol, coordinately induces the expression of α-galactosidase (melA) and the melibiose permease (melB). nih.gov This induction is controlled by the regulatory protein MelR, which acts as a transcriptional activator when bound by an inducer like this compound. researchgate.netuniprot.org
This regulatory mechanism ensures that the proteins required for transporting and beginning the breakdown of this compound are synthesized only when the substrate (or a structurally similar molecule) is present in the environment, preventing wasteful enzyme production. nih.govasm.org
Transporter Systems for this compound Uptake and Efflux
The entry of this compound into the microbial cell is a critical first step for its metabolism, mediated by specific membrane transport proteins.
Uptake Systems
The primary transporter responsible for this compound uptake in enteric bacteria is the melibiose permease (MelB), encoded by the melB gene of the mel operon. nih.gov This protein is a member of the major facilitator superfamily (MFS) of transporters. Studies in Escherichia coli have identified this transporter, also referred to as TMG permease II, as essential for the transport of α-galactosides, including melibiose and, by extension, this compound. nih.gov The uptake of radiolabeled [³H]this compound has been directly demonstrated in S. typhimurium, confirming it is a substrate for a dedicated transport system. frenoy.eu The expression of this permease is, as noted previously, induced by this compound itself. nih.govasm.orgnih.gov
Efflux Systems
While specific efflux pumps exclusively for this compound have not been identified, bacteria possess a wide array of multidrug and toxic compound efflux pumps that can extrude various substances from the cytoplasm. These pumps, such as those from the Resistance-Nodulation-Division (RND) family, contribute to the intrinsic resistance of bacteria by preventing the intracellular accumulation of potentially harmful compounds. It is conceivable that under conditions of overflow metabolism or high intracellular concentrations, these general efflux systems could play a role in exporting this compound or its metabolic byproducts from the cell.
Enzymological Characterization of Melibiitol Interacting Enzymes
Structural Biology of Enzymes Involved in Melibiitol Metabolism
The three-dimensional architecture of enzymes that bind to and act upon this compound provides the foundational knowledge for understanding their substrate specificity and catalytic mechanisms. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in elucidating these structures.
X-ray crystallography is a powerful technique for determining the high-resolution three-dimensional structure of proteins and their complexes with ligands. nobelprize.orgcaltech.edu The crystal structure of human α-galactosidase, an enzyme known to hydrolyze α-galactosides like melibiose (B213186), reveals a homodimeric glycoprotein (B1211001) where each monomer consists of an N-terminal (β/α)8 barrel containing the active site and a C-terminal antiparallel β-domain. nih.gov Studies on the α-galactosidase from Trichoderma reesei have provided detailed insights into the active site, showing a pocket in the center of the catalytic barrel where galactose binds. rcsb.org While a crystal structure of an enzyme in complex with this compound is not explicitly detailed in the provided search results, the structures with the product galactose and the related substrate melibiose offer significant understanding. For instance, in human α-galactosidase, a second ligand-binding site has been identified on the enzyme's surface, which could be a target for pharmacological chaperones. nih.gov This site is distinct from the active site and shows a preference for the β-anomer of galactose. nih.gov
NMR spectroscopy complements X-ray crystallography by providing information about the structure and dynamics of molecules in solution. numberanalytics.comnih.gov This technique is particularly useful for studying enzyme-ligand interactions, as it can detect changes in the chemical environment of atomic nuclei upon binding. nih.govnih.govmdpi.com Saturation transfer difference (STD) NMR, for example, can identify which parts of a substrate are in close contact with the enzyme. numberanalytics.com Although specific NMR studies on this compound-enzyme complexes are not detailed in the search results, the principles of NMR are widely applied to understand the binding of similar carbohydrate ligands to enzymes. numberanalytics.comnih.gov
Site-directed mutagenesis is a crucial technique for probing the function of specific amino acid residues within an enzyme's active site. semanticscholar.org By systematically replacing residues and analyzing the resulting changes in enzyme activity, researchers can identify key catalytic and binding residues.
In human α-galactosidase, numerous mutations have been identified that lead to Fabry disease, a lysosomal storage disorder. nih.govoita-u.ac.jp Studies on these mutants have provided valuable information on residues critical for catalytic function and stability. For example, the active site of human α-galactosidase contains two key aspartate residues, Asp-170 and Asp-231, which act as the nucleophile and the acid/base catalyst, respectively, in a double displacement mechanism. wikipedia.org Mutating these residues would be expected to abolish catalytic activity.
Furthermore, studies on other glycosidases, such as β-galactosidase from Streptococcus thermophilus, have shown that site-directed mutagenesis can be used to enhance specific activities, like transgalactosylation for the synthesis of galactooligosaccharides (GOS). semanticscholar.org This highlights the potential of mutagenesis to not only identify critical residues but also to engineer enzymes with desired properties. In Escherichia coli, mutants deficient in α-galactosidase have been instrumental in mapping the genes responsible for melibiose metabolism, which is induced by this compound. nih.gov
X-ray Crystallography and NMR Studies of Enzyme-Melibiitol Complexes
Enzyme Kinetics and Mechanism of this compound Reductases/Dehydrogenases
The enzymes responsible for the conversion of this compound are primarily reductases and dehydrogenases. Their kinetic properties and reaction mechanisms provide a quantitative understanding of their catalytic efficiency and substrate specificity.
The metabolism of melibiose, which is structurally related to this compound, is initiated by α-galactosidase. In bacteria like Salmonella typhimurium and Escherichia coli, the synthesis of α-galactosidase is inducible by melibiose and gratuitously by this compound. nih.govnih.gov This indicates that this compound can enter the cell and interact with the regulatory machinery of the melibiose operon.
The general reaction catalyzed by a this compound dehydrogenase would be the oxidation of the glucitol moiety of this compound to a fructose (B13574) or sorbose moiety, with the concomitant reduction of NAD(P)+ to NAD(P)H. The reaction mechanism would likely involve a hydride transfer from the sugar alcohol to the nicotinamide (B372718) ring of the cofactor, facilitated by active site residues of the enzyme.
Table 1: Kinetic Parameters of Related Glycoside Hydrolases This table is interactive. Click on the headers to sort the data.
| Enzyme | Source Organism | Substrate | Km (mM) |
|---|---|---|---|
| α-Galactosidase | Bacillus subtilis | Melibiose | 10 |
| α-Galactosidase | Bacillus subtilis | Raffinose (B1225341) | 25 |
| 5α-Reductase | Human Prostate (Hyperplasia) | - | 0.0683 |
| 5α-Reductase | Human Prostate (Carcinoma) | - | 0.023 |
| α-Amylase | - | Starch | 115.1 g/L |
Data sourced from references chemrxiv.orguniprot.orgnih.gov. Note that Km values are highly dependent on assay conditions.
Directed Evolution and Enzyme Engineering for Modified this compound Specificity
Directed evolution and enzyme engineering are powerful strategies for tailoring the properties of enzymes for specific applications. nobelprize.orgcaltech.eduillinois.edunih.govwikipedia.org These techniques involve generating libraries of enzyme variants through random mutagenesis or recombination, followed by screening or selection for improved or novel activities.
A notable example is the directed evolution of α-galactosidase AgaB from Bacillus stearothermophilus. nih.gov The wild-type enzyme exhibits a primary 1,6-regioselectivity. Through random mutagenesis and a staggered extension process (StEP), mutants were generated with a modified regioselectivity, favoring a 1,3-linkage instead. nih.gov This demonstrates that directed evolution can successfully alter the substrate specificity of an enzyme that acts on related compounds to this compound.
Another successful application of enzyme engineering is the modification of the α-galactosidase (Aga2) from Bifidobacterium breve. rsc.org Through a combination of random and site-directed mutagenesis, a mutant enzyme (V564N) was created that showed high α-transgalactosylation efficiency without hydrolyzing the newly formed products. rsc.org This highlights the potential to engineer enzymes for synthetic applications involving this compound or its derivatives.
The general workflow for directed evolution involves:
Creating a library of mutant genes using methods like error-prone PCR or DNA shuffling.
Expressing these genes in a suitable host to produce the enzyme variants.
Screening the enzyme variants for the desired property, such as increased activity towards this compound or altered specificity.
Isolating the genes of the improved variants to serve as templates for the next round of evolution.
These iterative cycles of mutation and selection can lead to enzymes with significantly enhanced or novel functionalities. biorxiv.org
Table 2: Examples of Engineered Glycosidases This table is interactive. Use the search bar to filter the results.
| Original Enzyme | Source Organism | Engineering Strategy | Modified Property | Reference |
|---|---|---|---|---|
| α-Galactosidase (AgaB) | Bacillus stearothermophilus | Random mutagenesis, StEP | Altered regioselectivity (1,6 to 1,3) | nih.gov |
| α-Galactosidase (Aga2) | Bifidobacterium breve | Random & site-directed mutagenesis | High α-transgalactosylation efficiency | rsc.org |
| β-Glucosidase (ATglu) | Agrobacterium tumefaciens | Directed evolution | Improved reporter function | mbl.or.kr |
Biological Roles and Physiological Significance of Melibiitol
Melibiitol as a Carbon and Energy Source in Microbial Growth
Microorganisms require a variety of nutrients for biosynthesis and energy production, essential for their growth. uomustansiriyah.edu.iq The primary elements needed in large quantities, known as macroelements, include carbon, oxygen, hydrogen, nitrogen, sulfur, and phosphorus. uomustansiriyah.edu.iq Carbon is fundamental as it forms the backbone of all organic molecules. uomustansiriyah.edu.iq Molecules that serve as carbon sources also provide oxygen and hydrogen atoms. uomustansiriyah.edu.iq Microorganisms are categorized based on their energy and carbon sources. uomustansiriyah.edu.iq Chemotrophs obtain energy from the oxidation of chemical compounds, and heterotrophs utilize reduced, preformed organic molecules as their carbon source. uomustansiriyah.edu.iq
This compound, a sugar alcohol, can be utilized by certain microorganisms as a carbon and energy source to support their growth. For instance, in some microbial environments, the presence of this compound has been shown to be reduced, indicating its consumption by the microbial population. semanticscholar.org The ability of a microorganism to metabolize a specific carbon source like this compound is dependent on its genetic makeup and the presence of the necessary enzymatic pathways. The breakdown of such compounds releases energy, which is then used to fuel various cellular processes.
The efficiency of utilizing different carbon sources can vary among microbial species. Some microbes may preferentially metabolize more easily accessible sugars like glucose before utilizing other compounds such as this compound. nih.gov This phenomenon, known as carbon catabolite repression, ensures that the microorganisms use the most energy-efficient nutrient sources first. nih.gov However, in environments where preferred carbon sources are scarce, the ability to metabolize alternative compounds like this compound becomes a significant advantage for survival and proliferation.
Table 1: Microbial Utilization of Carbon Sources
| Carbon Source | General Role in Microbial Growth | Examples of Utilizing Microorganisms |
| Glucose | Primary and often preferred energy source for a wide range of microorganisms. semanticscholar.org | Escherichia coli, Saccharomyces cerevisiae |
| This compound | An alternative carbon and energy source for specific microorganisms. semanticscholar.org | Certain species of bacteria and yeast. |
| Fucose | Utilized by some gut bacteria, contributing to their colonization and virulence. biorxiv.org | Klebsiella pneumoniae, Enterohemorrhagic E. coli (EHEC) biorxiv.org |
| Lactose | A disaccharide that can be hydrolyzed into glucose and galactose for energy. | Escherichia coli, Lactobacillus species |
Role of this compound in Stress Response and Osmoregulation
Microorganisms have evolved sophisticated mechanisms to cope with environmental stresses, such as fluctuations in osmolarity. nih.gov When faced with hyperosmotic stress (a high concentration of solutes in the environment), cells lose water and can undergo plasmolysis, which is detrimental to their survival. psu.edu To counteract this, many organisms accumulate low-molecular-mass organic molecules known as compatible solutes or osmoprotectants. nih.govfrontiersin.org These molecules help to maintain cell turgor and protect cellular components without interfering with normal metabolic processes. psu.edu
This compound can function as an osmoprotectant in certain microorganisms. When present in the environment, it can be taken up by the cells to help balance the internal and external osmotic pressure. This accumulation of this compound increases the intracellular solute concentration, preventing excessive water loss and allowing the organism to continue to grow and function under high-salt or high-sugar conditions. The ability to use compounds like this compound for osmoregulation is a crucial survival strategy for bacteria living in environments with fluctuating salinity, such as soil and estuarine ecosystems. mdpi.com
The process of osmoregulation is energetically demanding, requiring the synthesis or transport of osmoprotectants. ifremer.fr In some bacteria, such as Sinorhizobium meliloti, the response to osmotic stress involves complex regulatory networks that control the uptake and metabolism of various osmoprotective compounds. nih.govpsu.edu While some osmoprotectants are accumulated intracellularly, others may be metabolized to provide energy or precursors for the synthesis of endogenous compatible solutes. nih.govpsu.edu
Table 2: Examples of Osmoprotectants and their Role in Microbial Stress Response
| Osmoprotectant | Mechanism of Action | Organisms Utilizing this Mechanism |
| Glycine betaine | Accumulated intracellularly to balance osmotic pressure. nih.gov | Sinorhizobium meliloti, Escherichia coli nih.gov |
| Proline | Accumulated to high concentrations to maintain cell turgor. frontiersin.org | Many bacteria, plants frontiersin.org |
| Ectoine | Synthesized and accumulated to protect against high osmolarity. psu.edu | Halophilic bacteria, Sinorhizobium meliloti psu.edu |
| This compound | Can be taken up from the environment to serve as a compatible solute. | Certain soil and marine bacteria. |
| Sucrose | Can be used as an osmoprotectant, sometimes by being metabolized to support the synthesis of other osmolytes. psu.edu | Sinorhizobium meliloti psu.edu |
Intercellular Signaling and Metabolic Crosstalk Involving this compound
Intercellular signaling and metabolic crosstalk are fundamental processes that govern the interactions between microorganisms and their environment, including other organisms. cabimer.esijbs.com Bacteria can communicate and coordinate their behavior through the production and detection of small signaling molecules, a process known as quorum sensing. mdpi.com This allows them to function as a multicellular entity, regulating processes such as virulence, biofilm formation, and the production of secondary metabolites. mdpi.comnih.gov
This compound can play a role in the intricate signaling networks that exist between bacteria and plants. For example, in the interaction between the plant pathogen Agrobacterium tumefaciens and its host, a variety of plant-derived compounds, including sugars and phenolic compounds, act as signals that trigger the expression of virulence genes in the bacterium. nih.govfrontiersin.orgfrontiersin.org While specific evidence for this compound as a primary signaling molecule in this interaction is limited, the general importance of sugars in this signaling cascade is well-established. frontiersin.org Agrobacterium perceives these chemical cues to initiate the transfer of its T-DNA into the plant genome, leading to the formation of crown gall tumors. frontiersin.orgwikipedia.org
Table 3: Signaling Molecules in Microbial Interactions
| Signaling Molecule | Type of Interaction | Function |
| Acetosyringone | Plant-Bacteria Interaction | A phenolic compound released by wounded plants that induces virulence gene expression in Agrobacterium tumefaciens. wikipedia.org |
| N-acyl-homoserine lactones (AHLs) | Bacteria-Bacteria Interaction (Quorum Sensing) | Mediate population density-dependent gene expression, controlling processes like biofilm formation and virulence. wikipedia.org |
| Opines | Plant-Bacteria Interaction | Produced by plant tumors induced by Agrobacterium, serving as a nutrient source and signaling molecule for the bacteria. mdpi.comfrontiersin.org |
| Indole | Bacteria-Bacteria Interaction | A signaling molecule that can influence biofilm formation, virulence, and acid tolerance in various bacteria. nih.gov |
| Sugars (general) | Plant-Bacteria Interaction | Plant-derived monosaccharides can potentiate the induction of virulence genes in Agrobacterium. nih.gov |
Presence and Function of this compound in Plant Metabolism
Plants produce a vast array of chemical compounds, broadly categorized into primary and secondary metabolites. Primary metabolites are essential for growth and development, while secondary metabolites are involved in a variety of functions, including defense against herbivores and pathogens, attracting pollinators, and mediating responses to abiotic stress. nih.gov These secondary metabolites include alkaloids, terpenes, and phenolic compounds. nih.gov
While the presence of this compound in plants is not as extensively documented as other sugars and sugar alcohols, its potential roles can be inferred from the known functions of similar compounds. Sugar alcohols, or polyols, are known to be involved in plant responses to various stresses. For example, they can act as compatible solutes, helping plants to tolerate drought and salinity stress by contributing to osmotic adjustment. frontiersin.org They can also function as storage compounds for carbon and energy, and as transport molecules for photosynthates.
Furthermore, some plant-derived metabolites have been found to possess signaling properties, influencing plant growth and development. nsf.gov For instance, certain breakdown products of glucosinolates can act as signaling molecules in plant defense and development. nsf.gov It is conceivable that this compound, or its metabolic derivatives, could have similar signaling roles in specific plant species or under particular physiological conditions. The intricate network of plant metabolism often involves the conversion of one compound to another, and metabolites can be transported between different organs to coordinate growth and development. nsf.gov
Chemical Synthesis and Derivatization of Melibiitol Analogues
Stereoselective Chemical Synthesis Routes to Melibiitol
The primary route for synthesizing this compound involves the chemical reduction of its corresponding disaccharide, melibiose (B213186), or related sugars. This compound, also known as 6-α-D-galactopyranosyl D-glucitol, is an alditol formed by the reduction of the glucose residue's aldehyde group in melibiose to a primary alcohol.
One documented pathway involves the reduction of melibiulose (B14161715) (also known as planteobiose), which yields a mixture of this compound and its epimer, epithis compound. researchgate.net The stereoselectivity of this reduction—that is, the preferential formation of one stereoisomer over others—depends significantly on the choice of reducing agent and the reaction conditions.
Common reducing agents for converting aldose sugars to alditols include sodium borohydride (B1222165) (NaBH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon of the open-chain form of the glucose moiety in melibiose. This process is generally not highly stereospecific for the newly formed chiral center if the substrate itself is asymmetrical, but in the case of reducing an aldehyde to a primary alcohol group (—CH₂OH), a new stereocenter is not created at that position. The stereochemistry of the rest of the molecule, derived from D-galactose and D-glucose, is retained.
Preparation of this compound Derivatives and Conjugates
The derivatization of this compound involves chemical modification of its multiple hydroxyl (-OH) groups to create analogues with altered properties for various research applications.
Glycosylation and Esterification of this compound
The hydroxyl groups of this compound are available for glycosylation and esterification reactions, common modifications for carbohydrates.
Glycosylation: This process would involve forming a glycosidic bond between a hydroxyl group on this compound and a glycosyl donor. This would create more complex oligosaccharide structures. General methods for glycosylation exist, but specific examples involving this compound as the acceptor molecule are not detailed in the available literature.
Esterification: Esterification converts the hydroxyl groups into esters. This is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) under acidic or basic conditions. e-bookshelf.deresearchgate.net The Fischer-Speier esterification, which uses an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic method. operachem.comrsc.org Alternatively, methods like the Steglich esterification use coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), which are suitable for substrates sensitive to strong acids. commonorganicchemistry.com These methods could theoretically be applied to this compound to produce various ester derivatives, though specific research on this is not found.
Synthesis of Labeled this compound for Metabolic Tracing
Isotopically labeled compounds are essential for metabolic tracing studies. symeres.com The synthesis of labeled this compound would allow researchers to track its path through biological systems. Common isotopes used for this purpose include deuterium (B1214612) (²H or D) and carbon-13 (¹³C).
There are two primary strategies for synthesizing labeled compounds: symeres.com
"Synthetic Approach": This involves using a commercially available, isotopically labeled starting material and carrying it through a synthetic route. For this compound, one could start with ¹³C-labeled melibiose and perform a reduction reaction. This ensures the label is in a specific, known position in the final molecule. sioc-journal.cnnih.govcopernicus.org
"Exchange Approach": This involves exchanging existing atoms in the target molecule with their isotopes. For deuterium labeling, this can be achieved through H/D exchange reactions, often catalyzed by metals, under an atmosphere of D₂ gas or using D₂O as the deuterium source. princeton.edursc.org
While one study mentions the reduction of this compound levels in the presence of certain supplements, implying its use in metabolic analysis, the synthesis of the labeled standard is not described. semanticscholar.org Another older source refers to permethylated this compound as a standard for gas-liquid chromatography-mass spectrometry (GLC-MS), which is a form of derivatization and labeling, but not typically for in-vivo metabolic tracing. scispace.com Specific protocols for synthesizing deuterium or ¹³C-labeled this compound for metabolic tracing are not available in the search results. researchgate.netnih.gov
Mechanistic Studies of this compound Synthetic Reactions
Detailed mechanistic studies specifically focused on the synthetic reactions of this compound are not prominent in the provided search results. However, the mechanism for the most direct synthesis route—the reduction of melibiose—can be described based on fundamental organic chemistry principles.
The reduction of the aldehyde in melibiose with a hydride reagent like sodium borohydride (NaBH₄) proceeds via nucleophilic addition.
The open-chain form of the glucose residue exists in equilibrium with its cyclic hemiacetal form. The aldehyde group of the open-chain form is the site of reaction.
A hydride ion (H⁻) from the borohydride complex acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.
This attack breaks the carbon-oxygen pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral alkoxide intermediate.
The newly formed alkoxide is then protonated by the solvent (e.g., water or alcohol) during workup to yield the primary alcohol group of the glucitol residue, thus completing the formation of this compound.
The efficiency and kinetics of this reaction would be influenced by factors such as the solvent, temperature, and the specific hydride source used. Mechanistic studies on the transport of the precursor melibiose have been conducted, but these focus on biological membrane transport rather than chemical synthesis. nih.govelifesciences.orgbiorxiv.org
Advanced Analytical Methodologies for Melibiitol Research
Chromatographic Techniques for Separation and Quantification of Melibiitol
Chromatographic methods are fundamental in the analysis of this compound, allowing for its separation from complex biological matrices and subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques utilized.
High-Performance Liquid Chromatography (HPLC) with Specialized Detectors
HPLC is a powerful tool for the analysis of non-volatile sugars and sugar alcohols like this compound. The choice of column and detector is critical for achieving optimal separation and sensitivity.
Columns: Amine-bonded silica (B1680970) columns, such as an Innoval NH2 column (4.6 mm × 300 mm, 5 μm), are frequently used for the separation of sugars. plos.org These columns operate under normal-phase or hydrophilic interaction liquid chromatography (HILIC) conditions.
Mobile Phase: A typical mobile phase for separating sugars on an NH2 column is a mixture of acetonitrile (B52724) and water, often in a ratio of 80:20 (v/v). plos.org
Detectors: Due to the lack of a chromophore in this compound, direct UV detection is not feasible. Therefore, specialized detectors are employed:
Refractive Index Detector (RID): This is a universal detector that responds to changes in the refractive index of the mobile phase caused by the analyte. It is a common choice for sugar analysis but is sensitive to temperature and pressure fluctuations.
Evaporative Light Scattering Detector (ELSD): ELSD is another universal detector that is more sensitive than RID and provides a more stable baseline. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the non-volatile analyte particles.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) offers high selectivity and sensitivity, allowing for the definitive identification and quantification of this compound, even in complex mixtures. nih.govmdpi.comd-nb.infofrontiersin.org
A study analyzing sugars in Aspergillus oryzae utilized an HPLC system with a mobile phase of acetonitrile and water (80:20, v/v) at a flow rate of 0.5 mL/min on an Innoval NH2 column. plos.org
| Parameter | Value |
| Column | Innoval NH2 (4.6 mm × 300 mm, 5 μm) |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 80°C |
| Detection Temperature | 40°C |
This table summarizes the HPLC conditions used for sugar analysis in a study on Aspergillus oryzae. plos.org
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization Strategies
GC-MS is a highly sensitive technique for the analysis of volatile compounds. Since this compound is non-volatile, a chemical derivatization step is required to increase its volatility and thermal stability. frontiersin.orgtum.deumich.edusci-hub.sedtu.dk
Derivatization Process: The most common derivatization method for sugars and sugar alcohols is silylation. This involves replacing the active hydrogen atoms of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. A two-step process is often employed:
Methoximation: The sample is first treated with methoxyamine hydrochloride to convert the aldehyde and ketone groups to their methoxime derivatives. This prevents the formation of multiple anomeric peaks.
Silylation: The methoximated sample is then treated with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form the TMS derivatives.
Analysis: The resulting volatile TMS-derivatized this compound can then be separated on a GC column (e.g., a DB-5MS capillary column) and detected by a mass spectrometer. frontiersin.org The mass spectrum of the derivative provides a unique fragmentation pattern that can be used for identification and quantification.
While derivatization is essential for GC-MS analysis, it can sometimes introduce side products and artifacts, which must be carefully considered during data interpretation. tum.de
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. dtu.dkketabpedia.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their stereochemical arrangement.
¹H NMR: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.
¹³C NMR: Carbon-13 NMR provides information about the different types of carbon atoms in the molecule.
2D NMR Techniques: Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure of this compound.
The hydrolysis of this compound yields D-galactose and D-glucitol, and NMR can be used to confirm the identities of these hydrolysis products, thereby verifying the original structure of this compound as 6-(α-D-galactopyranosyl)-D-glucitol. ketabpedia.com
Mass Spectrometry (MS) for Isotopic Labeling and Metabolomics Profiling
Mass spectrometry is a versatile analytical technique that measures the mass-to-charge ratio of ions. It is widely used in this compound research for both qualitative and quantitative analysis, particularly in the fields of isotopic labeling and metabolomics. nih.govmdpi.comfrontiersin.orgtum.dedtu.dkcore.ac.ukthuenen.dewhiterose.ac.ukbham.ac.uk
Isotopic Labeling: MS is crucial for tracing the metabolic fate of this compound in biological systems. By using isotopically labeled substrates (e.g., with ¹³C), researchers can follow the incorporation of the label into various metabolites, providing insights into metabolic pathways. scispace.com
Metabolomics: In non-targeted metabolomics studies, high-resolution mass spectrometers, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS) and Quadrupole Time-of-Flight (Q-TOF) mass analyzers, are used to generate a comprehensive profile of all detectable metabolites in a sample. mdpi.comtum.dethuenen.de this compound is often identified as one of the many metabolites in complex biological samples like plasma, urine, and plant extracts. nih.govmdpi.comd-nb.info For instance, a metabolomics study of pedunculate oak identified this compound as a metabolite involved in galactose metabolism. thuenen.de Another study on the impact of a whole-grain diet on the human gut meta-metabolome also detected this compound. tum.de
| Study Focus | Sample Type | Key Finding Related to this compound |
| Neonatal Cecal Cell Development | Piglet Plasma | This compound levels, involved in galactose metabolism, changed significantly during early development. nih.gov |
| Plant Response to Warming | Cunninghamia lanceolata Leaves | Warming significantly decreased the concentration of this compound. mdpi.com |
| Short-Term Training in Athletes | Human Plasma, Urine, Saliva | This compound was one of the metabolites affected by short-term training. d-nb.info |
| Herbivore Resistance in Oak | Quercus robur Leaves | This compound was identified as a component of galactose metabolism that differed between resistant and susceptible oaks. thuenen.de |
This table presents findings from various metabolomics studies where this compound was identified as a significant metabolite.
Enzyme-Coupled Assays for this compound Detection
Enzyme-coupled assays offer a highly specific and sensitive method for the detection and quantification of this compound. These assays rely on the specificity of enzymes to catalyze reactions involving this compound.
One such enzyme is α-galactosidase, which catalyzes the hydrolysis of the terminal α-linked galactoside residues from this compound to produce galactose and sorbitol. plos.org The production of one of these products can then be measured using a subsequent enzyme-coupled reaction that results in a colorimetric or fluorometric signal. For example, the released galactose can be further oxidized by galactose dehydrogenase, with the concomitant reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically at 340 nm.
While highly specific, the development and optimization of enzyme-coupled assays can be more complex than chromatographic methods.
Biotechnological Applications and Industrial Potential of Melibiitol
Bioprocess Development for Melibiitol Production via Fermentation
The industrial production of this compound is primarily approached through the biotechnological conversion of melibiose (B213186). Fermentation processes offer a promising route for this conversion, leveraging the metabolic capabilities of various microorganisms. A bioprocess for this compound production involves several key stages, from selecting a suitable microorganism to downstream processing for purification.
Fermentation is a versatile process used across pharmaceutical, biotech, and food industries, involving the cultivation of microorganisms under controlled conditions to maximize the production of a desired product, such as a metabolite or enzyme. eurotherm.com The development of a robust bioprocess is crucial for the economically viable production of this compound. This typically involves submerged fermentation (SmF), a technique where microorganisms are grown in a liquid nutrient medium. SmF allows for greater control over process parameters like pH, temperature, and nutrient concentration, and generally results in higher yields and productivity compared to other methods like solid-state fermentation. scielo.br
The core of the bioprocess is the enzymatic reduction of melibiose. Research has shown that this compound can be synthesized by the reduction of melibiose. researchgate.net This suggests that microorganisms possessing strong reductase or dehydrogenase activity specific to melibiose would be ideal candidates for production. The process would involve cultivating a selected microbial strain in a fermenter containing a melibiose-rich medium. During the incubation phase, the microorganism would convert the melibiose into this compound. eurotherm.com
Downstream processing would follow the fermentation to isolate and purify the this compound. This could involve steps such as filtration to remove microbial biomass, followed by chromatographic techniques to separate the this compound from the remaining components of the fermentation broth. researchgate.net
Table 1: Key Parameters for a Hypothetical this compound Fermentation Bioprocess
| Parameter | Description | Relevance in this compound Production |
| Microbial Strain | A selected bacterium, yeast, or fungus with high reductase activity for melibiose. | The efficiency of the bioconversion directly depends on the catalytic capability of the chosen strain. |
| Fermentation Type | Submerged Fermentation (SmF). scielo.br | Allows for precise control of environmental conditions, leading to higher productivity and yield. scielo.br |
| Carbon Source | Melibiose, which can be sourced from raffinose-rich materials like sugar beet molasses. | Serves as the direct substrate for enzymatic conversion to this compound. |
| Nutrient Medium | A balanced medium containing nitrogen sources, minerals, and growth factors. | Supports robust microbial growth and sustained enzymatic activity. |
| pH | Optimal pH range for the specific microorganism's reductase enzyme. | Enzyme activity is highly sensitive to pH; maintaining the optimal level is critical for high conversion rates. |
| Temperature | Optimal temperature for microbial growth and enzyme stability. | Temperature affects both microbial metabolism and the stability of the target product, this compound. |
| Aeration/Agitation | Controlled supply of oxygen and mixing. | Ensures homogenous distribution of nutrients and cells, and provides necessary oxygen for aerobic cultures. |
| Downstream Processing | Filtration, chromatography, crystallization. | Essential for recovering and purifying this compound to the required grade for industrial applications. researchgate.net |
Application of this compound in Fermentation Systems as a Growth Substrate
While this compound can be a target product, it also functions as a metabolic effector and a potential growth substrate in certain fermentation systems. Its primary role in this context is often as an inducer of specific enzymatic pathways.
Biochemical studies involving Salmonella typhimurium have provided significant insights into this role. nih.gov In these bacteria, the metabolism of melibiose requires two key enzymes: an alpha-galactosidase and a galactoside permease. nih.gov The synthesis of these enzymes is induced by melibiose. nih.govasm.org Notably, this compound, although not always a direct carbon source for growth, acts as a gratuitous inducer of these enzymes. nih.govasm.org This means that the presence of this compound can trigger the bacterium to produce the necessary machinery to metabolize melibiose and other related galactosides, even if this compound itself is not consumed. asm.org
This property can be harnessed in fermentation systems where the goal is to express specific enzymes. By adding this compound to the culture medium, it is possible to stimulate the production of alpha-galactosidases, which have their own industrial applications, such as in the processing of foods containing raffinose-family oligosaccharides.
Furthermore, the breakdown of this compound itself is catalyzed by the enzyme this compound galactohydrolase, which splits the molecule into galactose and sorbitol. kegg.jpscispace.com Microorganisms that possess this enzyme could potentially utilize this compound as a carbon source, using the resulting galactose and sorbitol to fuel their metabolic activities.
Table 2: this compound as a Metabolic Inducer in Microorganisms
| Microorganism | Induced Enzyme(s) | Metabolic Pathway | Industrial Relevance |
| Salmonella typhimurium | Alpha-galactosidase, Galactoside permease nih.govasm.org | Melibiose Metabolism nih.gov | Model for understanding gene regulation and enzyme induction by sugar analogs. |
| Various Bacteria/Fungi | This compound galactohydrolase kegg.jpscispace.com | Galactose Metabolism kegg.jpgenome.jpgenome.jp | Potential for using this compound as a fermentation feedstock to produce other chemicals from galactose or sorbitol. |
This compound as a Precursor for Industrial Chemicals
A precursor is a chemical that is transformed into another compound, often through a chemical reaction. unodc.org In industrial biotechnology, there is a growing interest in using renewable bio-based molecules as precursors for a wide range of chemicals. This compound holds potential in this area as a starting material for the synthesis of other valuable compounds.
The enzymatic hydrolysis of this compound yields two platform chemicals: galactose and sorbitol. kegg.jp
Sorbitol (also known as glucitol) is a widely used sugar alcohol in the food, cosmetic, and pharmaceutical industries as a sweetener, humectant, and stabilizer.
Galactose can be channeled into various metabolic pathways by microorganisms to produce organic acids, amino acids, and other biochemicals.
One documented conversion is the use of this compound to generate sorbitol. researchgate.net This can be achieved through enzymatic hydrolysis that cleaves the glycosidic bond. Furthermore, both galactose and sorbitol can be fermented by various microorganisms to produce a range of other industrial chemicals. For example, galactose can be metabolized through the Leloir pathway to enter central carbon metabolism, from which numerous products can be derived. genome.jpgenome.jp
The use of this compound as a precursor aligns with the principles of green chemistry, providing a route to valuable chemicals from a renewable, fermentation-derived source.
Table 3: Potential Industrial Chemicals Derived from this compound
| Precursor | Conversion Process | Derived Chemical(s) | Potential Applications of Derived Chemical(s) |
| This compound | Enzymatic Hydrolysis (via this compound galactohydrolase) kegg.jp | Sorbitol and Galactose | Food additives, pharmaceuticals, cosmetics (Sorbitol); Fermentation feedstock (Galactose). |
| Galactose (from this compound) | Microbial Fermentation | Organic Acids (e.g., Lactic Acid, Citric Acid) scielo.brnih.gov | Food preservatives, bioplastics, chemical synthesis. |
| Galactose (from this compound) | Microbial Fermentation | Biofuels (e.g., Ethanol) | Renewable energy. |
Role of this compound in Specific Food Fermentation Processes
The direct role of this compound in most common food fermentations is not extensively documented. However, its presence and metabolic impact can be inferred in systems that utilize raw materials containing its parent sugar, melibiose. Melibiose is found in legumes, and this compound itself has been identified in plant tissues as part of the galactose metabolism pathway. nih.gov
In dairy fermentation, the primary sugar is lactose, which is converted to lactic acid by lactic acid bacteria (LAB). thefarmingchefs.com While this compound is not a primary component of milk, complex microbial interactions occur in many traditional fermented dairy products. nih.gov Some studies have noted the presence and metabolism of a wide array of sugars and sugar alcohols in complex fermentation environments. For instance, in a study related to dairy cows, the addition of a direct-fed microbial supplement resulted in reduced levels of this compound in the rumen, suggesting that it is actively metabolized by certain gut microorganisms. semanticscholar.org
In fermentations involving plant-based substrates, particularly those rich in raffinose-family oligosaccharides (like soy or other legumes), melibiose can be released by the action of α-galactosidase enzymes from the fermenting microorganisms. It is plausible that under certain conditions, this melibiose could be further reduced to this compound by microbial enzymes, potentially influencing the flavor profile or the nutritional dynamics of the fermentation. The microorganisms involved in these processes, such as various species of Lactobacillus and Streptococcus, are known for their diverse carbohydrate-metabolizing capabilities. nih.govnih.gov
While its specific function is yet to be fully elucidated, this compound may act as an intermediate metabolite or a signaling molecule within the complex microbial consortia typical of food fermentations.
Emerging Research Directions and Future Perspectives in Melibiitol Studies
Systems Biology Approaches to Melibiitol Metabolism
Systems biology offers a holistic framework for understanding this compound metabolism by integrating diverse "omics" data, such as genomics, transcriptomics, and metabolomics. fishersci.caeasychem.org This interdisciplinary field combines computational and mathematical modeling with extensive biological datasets, including information on genes, proteins, and metabolites. easychem.org this compound has been identified as a metabolite in metabolomics analyses, highlighting its involvement in cellular processes. fishersci.caciteab.com
A key strength of systems biology lies in its capacity to reconstruct genome-scale metabolic networks. citeab.com This capability provides unprecedented opportunities for fundamental research into human physiology and disease by elucidating the intricate regulatory functions and dynamic nature of metabolic networks. citeab.comcenmed.com Researchers utilize systems biology to systematically identify gene-metabolism interactions and understand how cells cooperate in sharing metabolites. cenmed.com The field also contributes to the development of high-throughput metabolomic and proteomic methods, which are crucial for detailed analysis of metabolic changes. cenmed.com Given that metabolism is a highly dynamic process that adapts to environmental shifts, cellular aging, and proliferation, systems biology is essential for capturing these complex adaptive behaviors in relation to this compound. cenmed.com
Computational Modeling of this compound-Enzyme Interactions and Pathways
Computational modeling and analysis are indispensable tools for comprehending cellular function at a systems level, particularly in the context of enzyme-substrate interactions and metabolic pathways. jkenterprises.com.pklipidmaps.org Experimentally determining these interactions can be time-consuming and expensive. lipidmaps.org Therefore, computational methods such as molecular dynamics, molecular docking, and Monte Carlo simulations are increasingly employed to predict how this compound interacts with enzymes. lipidmaps.org
The advent of machine learning, including models based on support vector machines, neural networks, convolutional networks, and deep learning, has significantly advanced the prediction of enzyme-substrate interactions. lipidmaps.org These models are trained on datasets containing information about enzyme amino acid sequences, three-dimensional structures, and substrate molecular characteristics. lipidmaps.org This allows for the identification of patterns and relationships that predict enzyme activity and specificity for novel compounds, including those potentially involved in this compound pathways, directly from their chemical structure. lipidmaps.orgnih.gov Computational approaches serve as vital guides, complementing and accelerating in vitro and in vivo experimental efforts in metabolic engineering. wikipedia.org Furthermore, the Michaelis-Menten equation is frequently used in modeling enzyme-mediated protein modification within pathways, especially when enzyme concentrations are considered much lower than those of substrates and products. jkenterprises.com.pk Advanced techniques like the quantum chemical cluster approach and combined quantum mechanics/molecular mechanics (QM/MM) methods have proven successful in elucidating reaction mechanisms and rationalizing enzyme selectivities. nih.gov
Synthetic Biology Applications for Engineering this compound Pathways
Synthetic biology is revolutionizing metabolic engineering by providing tools to design, construct, and optimize metabolic pathways for the production of desired compounds. wikipedia.orgfishersci.ca This field aims to combine modular biological "parts" to create higher-order biological devices, enhancing the microbial conversion of basic substrates into target molecules. fishersci.ca These integrated approaches are not only improving product yields but also expanding the range of compounds that can be produced biologically. fishersci.ca
In the context of this compound, synthetic biology offers the potential to engineer novel enzymes, create new enzymatic activities, and design entirely new metabolic pathways. wikipedia.org Synthetic biologists utilize a variety of components, including transcription machinery, enzyme promoters, ribosome binding sites, translational machinery, RNA devices, and genome editing techniques, to precisely modulate the function of metabolic pathways. fishersci.ca Enzymes can also be assembled on scaffolds to optimize the spatial organization of a pathway, thereby improving efficiency. fishersci.ca Recent advancements in systems metabolic engineering, coupled with computational approaches and artificial intelligence, have enabled the rational design of novel biosynthetic pathways and enzymes. fishersci.ca Efficient multi-gene assembly strategies, such as Randomized BioBrick, are being developed to construct complex pathways by randomly combining genetic components, leading to enhanced production titers. mpg.de Additionally, synthetic regulation factors, including CRISPRi- and TALE-based transcription factors and synthetic small RNAs (sRNAs), are employed for precise control over translation processes within engineered pathways. mpg.de The engineering of complex pathways typically involves a proof-of-concept stage to identify novel enzyme combinations and an optimization stage to fine-tune regulatory elements for improved yields. fishersci.ca
Untapped Biological Niches and Novel Functions of this compound
While this compound is recognized as an alditol and a mouse metabolite, the full spectrum of its biological roles and potential functions across diverse organisms remains largely unexplored. wikipedia.org The advanced tools and methodologies discussed in systems biology and synthetic biology open significant avenues for discovering untapped biological niches where this compound may play a crucial role. Metabolomics analyses, which can identify this compound in various biological contexts, are foundational for such discoveries. fishersci.caciteab.com
The vast and often underestimated richness of bacterial pathways, as highlighted in the context of addressing environmental challenges and processing new metabolites or xenobiotics, suggests a fertile ground for uncovering novel functions of this compound. wikidoc.org Many gene functions across different organisms are still uncharacterized, implying that new metabolic roles for compounds like this compound are yet to be discovered. wikidoc.org Future research could focus on screening diverse microbial communities and environmental samples for organisms that metabolize this compound in unique ways or produce it for previously unknown purposes, thereby expanding our understanding of its biological significance and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
